N-{4-[1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzenesulfonamide is a member of the 1,5-diarylpyrazole class of compounds. It is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). [] This selectivity for COX-2 over COX-1 is responsible for its anti-inflammatory and analgesic effects while minimizing gastrointestinal side effects. [] Celecoxib has been widely investigated for its potential in treating various inflammatory conditions, including rheumatoid arthritis and osteoarthritis. []
The synthesis of N-{4-[1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzenesulfonamide has been extensively studied. A key step in its synthesis involves the reaction of a substituted phenylhydrazine with a 1,3-diketone or a suitable equivalent. [] The resulting pyrazole ring can then be further modified by various synthetic methods to introduce the desired substituents. [] The final step often involves the coupling of a sulfonamide moiety to the pyrazole core structure. []
N-{4-[1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzenesulfonamide possesses a characteristic 1,5-diarylpyrazole core structure with a phenyl ring at position 1, a trifluoromethyl group at position 3, and a substituted phenyl ring at position 5 of the pyrazole ring. [] The substituent at the 5-position is crucial for its COX-2 selectivity and pharmacological activity. [] This substituent, a para-sulfonamidophenyl group, interacts with specific amino acid residues in the COX-2 active site. []
Several studies have explored the chemical reactions of N-{4-[1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzenesulfonamide, aiming to synthesize novel derivatives with improved pharmacological profiles. [, , ] These modifications include:
Introduction of various substituents: Exploring different substituents on the aromatic rings or the sulfonamide moiety can modulate its physicochemical properties, metabolic stability, and pharmacological activity. [, , ]
Formation of prodrugs: Prodrugs are designed to improve the drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. []
N-{4-[1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzenesulfonamide acts as a potent and selective inhibitor of COX-2. [] COX-2 is an enzyme involved in the biosynthesis of prostaglandins, lipid mediators that play a role in inflammation, pain, and fever. [] By inhibiting COX-2, celecoxib reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. []
Cancer Therapy: Studies suggest celecoxib may enhance the cytotoxic effects of doxorubicin on human esophageal squamous cell carcinoma cells by inhibiting P-glycoprotein activity. [] Additionally, other studies are investigating derivatives as potential anticancer agents. [, ]
Epidermal Growth Factor Receptor (EGFR) Inhibition: Research indicates that celecoxib may prevent the induction of EGFR by the oncogenic transcription factor YB-1, suggesting a potential role in EGFR-driven cancers. []
Direct Targeting of p21-Activated Kinase (PAK): Celecoxib has demonstrated direct inhibitory activity against PAK, suggesting a potential role in regulating cell motility and proliferation. []
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5